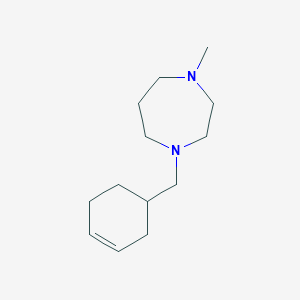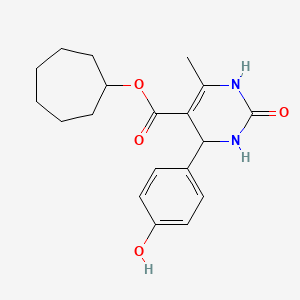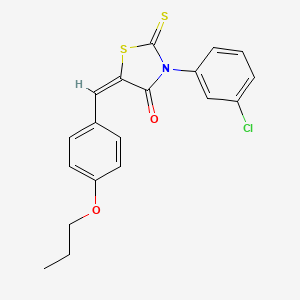![molecular formula C22H20O5 B5219441 [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5219441.png)
[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound , (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid, represents a complex organic molecule with potential interest in various fields of chemistry and material science. This compound is part of a broader category of chemicals that exhibit a range of physical and chemical properties due to their unique molecular structures. The following sections delve into the synthesis, molecular structure analysis, chemical reactions and properties, and physical and chemical properties analysis of this compound, adhering strictly to scientific research while excluding applications, drug use, and dosage information.
Synthesis Analysis
The synthesis of related compounds involves Michael addition domino cyclization techniques. For instance, Mahdavinia et al. (2013) describe the synthesis of new pyranochromene derivatives through a Michael addition domino cyclization between α,α′-bis(substituted-benzylidene)cyclohexanones and 4-hydroxycoumarin in acetic acid at reflux conditions, highlighting the synthesis's operational simplicity and the high yields of the products (Mahdavinia & Peikarporsan, 2013). This method could be analogous to synthesizing the compound , emphasizing the importance of efficient reaction conditions and the potential for high-yield outcomes.
Molecular Structure Analysis
The molecular structure of similar compounds, such as 7,8-benzocoumarin-4-acetic acid, reveals a nearly planar fused-ring system, with hydrogen bonding playing a significant role in the molecular configuration. This structural insight comes from Swamy et al. (2015), who analyzed the crystal structure and highlighted the importance of O—H⋯O hydrogen bonds in forming a stable molecular structure (Swamy et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds demonstrate a variety of reactivities and functional group transformations. For example, Lichitsky et al. (2021) present a novel approach towards synthesizing previously unknown compounds, emphasizing multicomponent condensation reactions involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, showcasing the diversity of chemical reactions applicable to this class of compounds (Lichitsky et al., 2021).
Physical Properties Analysis
Investigations into the physical properties of similar compounds have provided insights into their stability, solubility, and crystalline forms. For example, the crystal structure of 7,8-benzocoumarin-4-acetic acid was studied to understand its solid-state characteristics and the role of hydrogen bonding in determining its crystal packing and stability (Swamy et al., 2015).
Chemical Properties Analysis
The chemical properties of compounds within this chemical class, such as reactivity towards different reagents and conditions, provide a foundation for understanding their behavior in various chemical environments. For instance, Kowiel et al. (2012) detail the esterification reaction of a specific compound, shedding light on its reactivity and the influence of functional groups on its chemical properties (Kowiel et al., 2012).
作用機序
Target of Action
The primary target of (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid, also known as HU-308, is the CB2 receptor . This receptor is primarily found in immune cells and plays a crucial role in the regulation of inflammation and immune response.
Action Environment
The action, efficacy, and stability of HU-308 can be influenced by various environmental factors For instance, the compound’s low water solubility may limit its use in aqueous environments
特性
IUPAC Name |
2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-13-18(26-20(21(23)24)14-7-3-2-4-8-14)12-11-16-15-9-5-6-10-17(15)22(25)27-19(13)16/h2-4,7-8,11-12,20H,5-6,9-10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHFOJMTUXHQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5219368.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5219377.png)

![6-methyl-5-{5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5219390.png)
![4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5219398.png)


![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylcyclohexyl}-4-phenylpiperazine](/img/structure/B5219420.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5219446.png)
![N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5219450.png)
![1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5219463.png)
![4-[(1-{4-[3-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5219467.png)